3-(6-Methylpiperidin-2-yl)oxan-4-one
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Overview
Description
3-(6-Methylpiperidin-2-yl)oxan-4-one is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is a derivative of piperidine and oxane, featuring a piperidine ring substituted with a methyl group and an oxane ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 3-(6-Methylpiperidin-2-yl)oxan-4-one involves several steps, typically starting with commercially available precursors. One common synthetic route includes the alkylation of piperidine derivatives followed by cyclization to form the oxane ring . The reaction conditions often involve the use of strong bases such as sodium hydride or lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(6-Methylpiperidin-2-yl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents or organometallic compounds are commonly used.
Scientific Research Applications
3-(6-Methylpiperidin-2-yl)oxan-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drugs targeting neurological disorders and inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 3-(6-Methylpiperidin-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(6-Methylpiperidin-2-yl)oxan-4-one can be compared with other similar compounds, such as:
Piperidine derivatives: These include compounds like 3-methylpiperidine and 2,6-dimethylpiperidine, which share structural similarities but differ in their functional groups and reactivity.
Oxane derivatives: Compounds like tetrahydropyran and 2-methyltetrahydropyran are structurally related but have different substituents and chemical properties.
The uniqueness of this compound lies in its combined piperidine and oxane structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(6-methylpiperidin-2-yl)oxan-4-one |
InChI |
InChI=1S/C11H19NO2/c1-8-3-2-4-10(12-8)9-7-14-6-5-11(9)13/h8-10,12H,2-7H2,1H3 |
InChI Key |
BCYIBRIDYJFNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2COCCC2=O |
Origin of Product |
United States |
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